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GLYCINE (D5)

Cat. No.: B1580114
M. Wt: 80.10
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Description

Significance of Isotopic Labeling in Chemical and Biological Research

Isotopic labeling is a fundamental technique in scientific research where atoms in a molecule are replaced with their isotopic counterparts. metwarebio.com This method is crucial for tracing the journey of molecules through various biological and chemical processes. studysmarter.co.uk Isotopes are variants of an element that have the same number of protons but different numbers of neutrons, which gives them a different mass. studysmarter.co.uk These labeled compounds, while chemically identical to their unlabeled forms, are distinguishable by analytical instruments due to their mass difference. metwarebio.comdiagnosticsworldnews.com

The primary advantage of isotopic labeling lies in its ability to elucidate metabolic pathways, reaction mechanisms, and the dynamics of biological systems without altering the system's natural behavior. metwarebio.comsilantes.com Researchers can track the transformation of a labeled compound, its distribution within an organism or cell, and its incorporation into other molecules. creative-proteomics.com This provides detailed insights into processes like nutrient cycling, gene expression, and drug metabolism. silantes.commetsol.com

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and are frequently used in these studies. symeres.com Their non-radioactive nature makes them safe for a wide range of applications, including human metabolic studies. diagnosticsworldnews.commetsol.com Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify these stable isotopes, allowing for precise measurements of molecular transformations. metwarebio.comdiagnosticsworldnews.comsymeres.com

Overview of Deuterated Amino Acids as Advanced Research Probes

Deuterated amino acids, where one or more hydrogen atoms are replaced by deuterium, are powerful tools in modern research. acs.orgnih.gov This substitution can alter the pharmacokinetic properties of molecules by slowing down their metabolic processes. wisc.edu These labeled amino acids serve as valuable probes for investigating protein structure, function, and metabolism. diagnosticsworldnews.comacs.orgnih.gov

In the field of proteomics, deuterated amino acids are used for quantitative analysis of proteins. diagnosticsworldnews.com Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize deuterated amino acids to compare protein abundance between different cell populations. In structural biology, particularly in NMR spectroscopy, deuteration of proteins helps to simplify complex spectra and allows for the study of larger and more complex protein structures. utoronto.ca The incorporation of deuterium can reduce signal overlap and enhance spectral resolution, providing clearer insights into protein dynamics and interactions. utoronto.ca

Furthermore, deuterated amino acids are employed to investigate enzymatic mechanisms and biosynthetic pathways. acs.orgnih.gov By tracking the fate of the deuterium label, researchers can unravel the step-by-step process of how enzymes convert substrates into products. acs.orgnih.gov

Specific Research Utility of Glycine (B1666218) (D5) as a Model Isotope-Labeled Compound

Glycine (D5), a form of glycine where all five non-exchangeable hydrogen atoms have been replaced with deuterium, is a widely used isotope-labeled compound in academic research. caymanchem.comglpbio.combertin-bioreagent.com Its primary application is as an internal standard for the quantification of its unlabeled counterpart, glycine, in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comglpbio.combertin-bioreagent.com The use of Glycine (D5) as an internal standard improves the accuracy and reliability of these measurements by correcting for variations that can occur during sample preparation and analysis. evitachem.com

Glycine itself is a crucial amino acid with multiple roles in the body. It is a major inhibitory neurotransmitter in the central nervous system, a building block for protein synthesis, and a precursor for the synthesis of other important biomolecules like glutathione (B108866), purines, and heme. caymanchem.comglpbio.combertin-bioreagent.comresearchgate.net Given these diverse roles, tracking glycine metabolism is essential for understanding various physiological and pathological states.

Glycine (D5) is utilized in metabolic research to trace the pathways of glycine metabolism. isotope.comckisotopes.com By introducing Glycine (D5) into a biological system, researchers can follow its incorporation into proteins and other metabolites, providing a dynamic view of metabolic fluxes. ckisotopes.com It is also used in metabolomics studies to help identify and quantify changes in metabolite levels associated with different conditions. isotope.com For instance, N-benzoyl-d5-glycine, a derivative, is used as an internal standard for quantifying hippuric acid, a metabolite related to gut microbiota activity and exposure to certain environmental compounds. evitachem.comsmolecule.com

In structural biology, deuterated glycine, including Glycine (D5), can be incorporated into proteins to aid in structure determination. herts.ac.uk For example, double C-deuterated glycine has been used as a structural label in infrared spectroscopy to determine the orientation of transmembrane helices. herts.ac.uk

Properties of Glycine (D5)

Property Value
Formal Name glycine-N,N,1,2,2-d5
CAS Number 4896-77-9
Molecular Formula C₂D₅NO₂
Molecular Weight 80.1

| Purity | ≥98-99% deuterated forms (d1-d5) |

The data in this table was sourced from multiple references. caymanchem.combertin-bioreagent.comisotope.com

Key Research Applications of Glycine (D5)

Research Area Specific Application Analytical Technique
Metabolomics Internal standard for glycine quantification. GC-MS, LC-MS
Metabolic Research Tracer for studying glycine metabolic pathways. Mass Spectrometry
Proteomics Used in quantitative proteomics studies. Mass Spectrometry

| Structural Biology | Structural label for determining protein structure. | NMR, Infrared Spectroscopy |

The data in this table was compiled from information found in multiple references. caymanchem.comisotope.comckisotopes.comherts.ac.uk

Properties

Molecular Weight

80.10

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Glycine D5

Chemical Synthesis Approaches for Full Deuteration

Chemical synthesis provides robust and versatile methods for achieving high levels of deuteration in glycine (B1666218). These approaches range from direct exchange with a deuterium (B1214612) source to more complex multi-step syntheses using deuterated building blocks.

Direct Hydrogen-Deuterium Exchange via Deuterium Oxide (D₂O)

Direct hydrogen-deuterium exchange (HDX) is a fundamental technique for replacing hydrogen atoms with deuterium. wikipedia.org In this method, the target molecule is exposed to a deuterium source, most commonly deuterium oxide (D₂O), which is heavy water. wikipedia.org For glycine, this process involves the exchange of both the labile protons on the amino and carboxyl groups and the non-labile protons on the α-carbon.

The exchange of non-labile C-H bonds typically requires the use of catalysts to facilitate the process. wikipedia.org This can be achieved through acid, base, or metal catalysis. wikipedia.org For instance, heating glycine in the presence of a platinum or palladium catalyst in a deuterium gas atmosphere or in D₂O can lead to significant deuterium incorporation. iaea.orgmdpi.com The efficiency of the exchange is influenced by factors such as temperature, pressure, and the specific catalyst used. wikipedia.org While this method can be straightforward, achieving complete deuteration to yield Glycine (D5) often requires harsh conditions and may lead to a mixture of partially and fully deuterated products.

Catalyst System Deuterium Source Conditions Observed Deuterium Incorporation
5% Pd/C or 5% Pt/CDeuterium Gas180°C, 10 minUp to 1.8 deuterium atoms per molecule for Glycine
Pd/C-AlD₂O170°C90% exchange yield for d₂-glycine

De Novo Synthesis Utilizing Deuterated Precursors

De novo synthesis, or the synthesis of a complex molecule from simple precursors, offers a more controlled approach to producing Glycine (D5). In this strategy, the deuterium atoms are incorporated into the starting materials, which are then used to construct the glycine molecule. This method ensures that the deuterium atoms are precisely located and can lead to very high isotopic purity.

While the search results primarily discuss the de novo biosynthesis of glycine and serine for metabolic tracking using precursors like D₃-serine and D₂-glycine, the principle can be applied to chemical synthesis. nih.govnih.gov A chemical de novo synthesis of Glycine (D5) would involve starting with simple, commercially available deuterated building blocks. For example, a synthesis could potentially start from deuterated formaldehyde (B43269) (CD₂O) and a deuterated source of ammonia (B1221849) (ND₃) and cyanide, analogous to the Strecker amino acid synthesis. By using fully deuterated precursors, the resulting glycine molecule would be fully deuterated.

Base-Catalyzed Deuteration for Site-Specific Exchange

Base-catalyzed hydrogen-deuterium exchange is a powerful method for deuterating the α-carbon of amino acids. nih.gov The acidity of the α-protons of glycine can be exploited by using a base to remove them, forming a carbanion intermediate. acs.org In the presence of D₂O, this carbanion is then quenched by a deuteron (B1233211), resulting in a deuterated α-carbon. nih.govacs.org

This process can be repeated to exchange both α-protons. To achieve full deuteration to Glycine (D5), this method would need to be performed on a glycine derivative where the amine and carboxylic acid protons are also exchanged, which readily occurs in D₂O. nih.gov Common bases used for this purpose include potassium deuteroxide (KOD) in D₂O or sodium carbonate (Na₂CO₃) in a mixture of deuterated methanol (B129727) (MeOD) and D₂O. nih.govnih.gov The reaction conditions, such as the strength of the base and the temperature, can be optimized to achieve high levels of deuterium incorporation.

Catalyst/Base Deuterium Source Substrate Key Feature
KODD₂OGlycine-derived ketiminePhase transfer asymmetric alkylation for deuterium labeling. acs.orgnih.gov
Na₂CO₃MeOD/D₂OGlycine derivativeCan achieve >98% deuterium content after multiple steps. nih.gov
2-HydroxynicotinaldehydeD₂Oα-Amino estersForms a Schiff base to activate the α-C-H bond. acs.org

Stereoselective Deuteration Strategies

While glycine itself is not chiral, stereoselective deuteration becomes relevant when considering its derivatives or its incorporation into larger molecules. nih.gov Strategies for stereoselective deuteration aim to introduce deuterium at a specific stereocenter with high selectivity.

One approach involves the use of a chiral phase-transfer catalyst in a base-catalyzed deuteration. This method has been applied to glycine-derived ketimines to produce deuterium-labeled L-amino acids with good yield and high deuterium incorporation. acs.orgnih.gov Although glycine's α-carbon is prochiral, meaning the two hydrogens are not equivalent in a chiral environment, stereoselective deuteration to produce a chiral, singly deuterated glycine (glycine-d₁) is a significant synthetic challenge. For the preparation of Glycine (D5), where both α-hydrogens are replaced, stereoselectivity at the α-carbon is not a factor. However, the principles of stereoselective synthesis can be applied to more complex deuterated amino acids.

Enzymatic and Biocatalytic Deuteration Methods

Enzymes offer a high degree of specificity and can catalyze reactions under mild conditions, making them attractive tools for isotopic labeling. Biocatalytic methods can provide site-selective deuteration that is often difficult to achieve with traditional chemical synthesis.

Site-Selective Hydrogen-Deuterium Exchange Catalyzed by Enzymes

Enzymes can be used to catalyze the site-selective exchange of hydrogen for deuterium in amino acids. acs.orgresearchgate.net This approach leverages the inherent specificity of enzymes to target particular C-H bonds. For example, enzymes that utilize pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor are often involved in reactions that transiently labilize the α-proton of amino acids, facilitating its exchange with deuterium from D₂O. nih.gov

While the direct enzymatic production of Glycine (D5) is not extensively detailed in the provided search results, the principles of enzyme-catalyzed H/D exchange are applicable. A dual-protein catalysis system has been shown to achieve site-selective deuteration of other amino acids at the α- and β-positions. nih.gov By selecting appropriate enzymes and reaction conditions, it is conceivable to develop a biocatalytic system for the full deuteration of glycine. This could involve a multi-enzyme cascade where different enzymes target specific positions on the glycine molecule for deuteration.

Enzyme/System Cofactor Mechanism Application
ThDP-dependent enzymesThiamine diphosphate (B83284) (ThDP)Forms a Breslow intermediate that can undergo H/D exchange. acs.orgDeuteration of aldehydes, a potential strategy for deuterated precursors. acs.org
Dual-protein catalysis (e.g., DsaD/DsaE)Pyridoxal phosphate (PLP)Catalyzes H/D exchange at Cα and Cβ positions. nih.govSite-selective deuteration of various amino acids. nih.gov

Whole-Cell Based Chemoenzymatic Platforms for Deuterated Amino Acids

The synthesis of deuterated amino acids, including Glycine (D5), has been significantly advanced by the development of robust whole-cell based chemoenzymatic platforms. researchgate.net These systems leverage the high selectivity and efficiency of enzymes within the stable and operationally simple environment of a microbial cell, circumventing the need for isolating and purifying specific enzymes. nih.gov This approach is particularly advantageous for performing hydrogen-deuterium (H/D) exchange directly on free amino acids using inexpensive deuterium sources like D₂O. nih.gov

Whole-cell biocatalysis offers a streamlined workflow, as reactions can be carried out with resuspended cells containing the overexpressed enzyme of interest, eliminating complex purification steps. nih.gov Various enzymatic strategies have been employed within these platforms. For instance, engineered D-amino acid dehydrogenases and D-selective aminotransferases have been used to produce D-amino acids with high enantiomeric excess. mdpi.com For site-selective deuteration, which is a significant challenge, dual-protein catalytic systems have been developed. nih.gov One such system pairs an aminotransferase with a partner protein to catalyze Cα and Cβ H/D exchange, offering a pathway to selectively labeled amino acids. researchgate.netnih.gov

These platforms provide a concrete foundation for accessing a wide array of amino acid isotopologues with diverse deuteration patterns, proving essential for research, drug discovery, and development. researchgate.net The application of these systems has been demonstrated in the concise synthesis of deuterium-containing drug candidates. researchgate.net

Table 1: Enzymes in Whole-Cell Systems for Amino Acid Modification

Enzyme Class Function Application in Deuteration Source(s)
Aminotransferases Catalyze the transfer of an amino group between an amino acid and a keto acid. Used in dual-protein systems for site-selective Cα and Cβ H/D exchange. researchgate.netnih.gov researchgate.netnih.govmdpi.com
Dehydrogenases Catalyze the oxidation of a substrate using a cofactor. Engineered D-amino acid dehydrogenases are used for the synthesis of D-amino acids. mdpi.com mdpi.com
L-amino acid deaminase (LAAD) Oxidatively deaminates L-amino acids to their corresponding α-keto acids. Used in stereoinversion processes to convert L-amino acids to D-amino acids. mdpi.com mdpi.com

Modular Approaches for Deuteration of Glycine Derivatives

Modular approaches in chemical synthesis provide a flexible and efficient pathway for creating complex molecules, including isotopically labeled compounds like Glycine (D5). These strategies involve the systematic assembly of molecular building blocks, or modules, which can be individually modified. For the deuteration of glycine derivatives, this allows for the precise introduction of deuterium atoms at specific positions by using deuterated precursors in a multi-component reaction.

One such strategy is the multicomponent radical cross-coupling, which enables the single-step synthesis of functionally diverse α-tertiary amino acids under mild, metal-free conditions. nih.gov By adapting this methodology, a deuterated module could be incorporated to yield a specifically labeled glycine derivative. Another versatile method involves a three-component reaction utilizing amines, difluorocarbene, and carbon dioxide to produce α,α-difluoroglycine derivatives. researchgate.net Substituting a deuterated amine in this reaction would theoretically produce the corresponding deuterated product.

These modular strategies offer a significant advantage over traditional methods by allowing for the rational design and tailoring of physicochemical properties. researchgate.net They provide an inexpensive and synthetically powerful alternative for producing a wide array of glycine derivatives, which can be adapted for late-stage modification of peptides. researchgate.netnih.gov The development of these methods is often aided by computational reaction-path searches, which can help design novel synthetic routes for complex molecules like deuterated amino acid analogues. researchgate.net

Table 2: Modular Synthetic Strategies for Glycine Derivatives

Synthetic Approach Key Components Potential for Deuteration Source(s)
Multicomponent Radical Cross-Coupling Carboxylic acids, alkenes, oxazolones Use of deuterated carboxylic acids or alkenes as modular building blocks. nih.gov nih.gov
Three-Component Reaction (3CR) Amines, difluorocarbene, CO₂ Incorporation of deuterated amines to form labeled difluoroglycine analogues. researchgate.net researchgate.net
Decyanative C(sp³)-H Heteroarylation Glycine derivatives, heteroaromatic compounds Use of deuterated glycine derivatives as the starting substrate. nih.gov nih.gov
Nucleophilic Glycine Equivalents Tailorable glycine synthons Design of deuterated synthons for incorporation into larger molecules. researchgate.net researchgate.net

Advanced Preparation Techniques for Crystalline Glycine (D5)

The final step in preparing pure, solid Glycine (D5) is crystallization. Advanced techniques offer precise control over this process, influencing crystal form (polymorphism) and quality.

Non-Photochemical Laser-Induced Nucleation from D2O Solutions

Non-photochemical laser-induced nucleation (NPLIN) is a sophisticated technique that uses focused laser pulses to trigger crystal formation in a supersaturated solution at a specific time and location. nih.govresearchgate.net This method is termed "non-photochemical" because the near-infrared laser photon energy is too low to cause chemical reactions; instead, it is believed to work by optically trapping and concentrating pre-nucleation solute clusters that are naturally present in the solution. nih.gov

For glycine, NPLIN has been extensively studied in both H₂O and D₂O solutions. rsc.org The use of D₂O as a solvent is particularly advantageous as it minimizes localized heating from the laser, which can be a concern with H₂O. rsc.org Research has shown that several experimental parameters significantly impact the outcome of NPLIN for glycine. These include the degree of supersaturation, laser intensity, wavelength (532 nm and 1064 nm have been used), and polarization (linear vs. circular). nih.govacs.org

A key finding is the existence of a "polarization switching" window—a narrow range of supersaturation where different laser polarizations can induce the formation of different glycine polymorphs (α, β, or γ-glycine). nih.govacs.org This offers a remarkable level of control over the crystalline solid-state structure. The efficiency of nucleation is also dependent on an "aging" period for the supersaturated solution, suggesting the need for mesoscale glycine clusters to develop before laser irradiation is effective. nih.gov The presence of these clusters can be monitored using techniques like broadband Raman spectroscopy, which can detect changes in the solution structure leading up to the nucleation event. researchgate.net

Table 3: Key Parameters in NPLIN of Glycine from D₂O Solutions

Parameter Effect on Nucleation Observations and Findings Source(s)
Supersaturation Determines the driving force for crystallization. A narrow supersaturation window (c/c₀ = 1.45−1.55) is critical for polymorph control via laser polarization. acs.org nih.govacs.org
Laser Polarization Influences the selection of the crystal polymorph (α, β, or γ). "Polarization switching" is observed, where linear and circular polarization can yield different polymorphs. nih.govacs.org nih.govresearchgate.netacs.org
Laser Wavelength & Intensity Triggers the nucleation event. An intensity threshold exists below which nucleation does not occur. nih.gov Both 532 nm and 1064 nm wavelengths have been used effectively. acs.org nih.govacs.org
Solution Aging Necessary for the formation of pre-nucleation clusters. Aging appears to be required to allow a population of mesoscale glycine clusters to develop. nih.gov nih.gov
Solvent Medium for crystallization. D₂O is used to minimize localized heating effects from the laser compared to H₂O. rsc.org rsc.org

Advanced Spectroscopic and Analytical Characterization of Glycine D5

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Biomolecular NMR for Structural and Dynamic Elucidation

Biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the structure, function, and dynamics of biological macromolecules at an atomic level. ruhr-uni-bochum.demdpi.com The use of isotopically labeled compounds, such as Glycine (B1666218) (D5), is instrumental in these studies. isotope.com

In the context of biomolecular condensates, which are complex cellular environments, amino acids like glycine play a significant role. researchgate.net Research has shown that glycine can interact with proteins within these condensates, modulating their stability and dynamics. researchgate.net Specifically, studies using deuterated glycine (G-d5) have revealed weak binding to the amide groups of the protein backbone and aromatic side chains. researchgate.net This interaction can weaken backbone-backbone interactions in certain proteins while strengthening interactions between aromatic "stickers," thereby influencing the phase behavior of the condensates. researchgate.net

The ability to introduce deuterated amino acids allows for selective observation of specific residues or regions within a large biomolecule, simplifying complex spectra and providing clearer insights into local structure and dynamics. annualreviews.org This approach is particularly valuable for studying large protein complexes where spectral overlap is a major challenge. utoronto.ca

¹H Spin-Lattice Relaxation Measurements for Probing Molecular Mobility in Solids and Solutions

Proton (¹H) spin-lattice relaxation (T₁) measurements are a key NMR parameter for probing molecular motion over a wide range of timescales. escholarship.orgpsu.edu The relaxation rate is influenced by the fluctuations in local magnetic fields caused by molecular reorientations and translations. escholarship.org

Studies on polycrystalline amino acids, including glycine, have utilized ¹H T₁ measurements as a function of temperature to understand molecular dynamics. escholarship.org For glycine, the thermally driven reorientation of the -NH₃⁺ group is a primary contributor to spin-lattice relaxation. escholarship.org This motion creates time-dependent fluctuations in the local magnetic field, and due to strong proton-proton dipolar couplings, a single relaxation rate is typically observed for all protons in the molecule. escholarship.org From these measurements, an activation energy for the reorientation of the amino group in glycine has been determined to be 28 ± 1 kJ/mole. escholarship.org

In binary molecular systems, such as glycerol-glycine mixtures, ¹H spin-lattice relaxation studies have been conducted to understand the dynamics of each component. researchgate.net By using deuterated glycine (glycine-d5), researchers can distinguish the relaxation behavior of the glycerol (B35011) protons from that of the glycine molecules, providing insights into the intermolecular interactions and the mobility of each species in the mixture. researchgate.net The comparison of relaxation data from systems with protonated versus deuterated glycine allows for the separation of intra- and intermolecular relaxation contributions. researchgate.net

Wide-Line ²H NMR Spectroscopy for Analyzing Deuteron (B1233211) Dynamics and Activation Energies

Wide-line deuterium (B1214612) (²H) NMR spectroscopy is a powerful technique for investigating the dynamics of specific molecular groups in solid materials. researchgate.net By replacing protons with deuterons, which have a different nuclear spin and a quadrupole moment, researchers can probe molecular motions such as rotations and jumps. researchgate.net

In the case of fully deuterated glycine (glycine-d5), high-resolution solid-state ²H Magic Angle Spinning (MAS) NMR studies have been performed on its different polymorphic forms (α and γ). researchgate.net The analysis of the resulting spinning sideband patterns allows for the determination of the ²H quadrupole interaction parameters. researchgate.net

Differences observed in the ²H MAS NMR spectra for the deuterons in the ammonium (B1175870) (-N⁺D₃) group between the α and γ polymorphs are attributed to variations in the rate of reorientation of this group. researchgate.net Simulations of the spectra as a function of the reorientational jump frequency indicate that the -N⁺D₃ group reorients faster in the α polymorph compared to the γ polymorph. researchgate.net Furthermore, the temperature dependence of wide-line ²H spectra of deuterium-substituted γ-glycine has been used to determine an activation energy of 33±2 kJ/mol for the mobility in this polymorph, which is in agreement with results from proton spin-lattice relaxation time measurements. researchgate.net

Deuteration for Signal Enhancement and Simplification in Complex NMR Spectra

The strategic replacement of protons with deuterons, known as deuteration, is a widely used technique in NMR spectroscopy to simplify spectra and enhance signal quality, particularly for large and complex biomolecules. annualreviews.orgnih.gov This approach is beneficial because it reduces the number of proton signals, thereby decreasing spectral overlap. annualreviews.org

A primary advantage of deuteration stems from the fact that ¹H-¹H dipolar relaxation is the dominant relaxation mechanism for protons in proteins. annualreviews.org By substituting protons with deuterons, these dipolar interactions are significantly suppressed, leading to longer relaxation times and consequently narrower linewidths for the remaining proton signals. annualreviews.org This results in improved spectral resolution. annualreviews.orgutoronto.ca

Furthermore, in many proteins, unresolved spin-spin couplings between protons can broaden signals and reduce effective resolution. annualreviews.org Deuteration helps to minimize these couplings, further simplifying the spectra. annualreviews.org For larger proteins (above 20-35 kDa), extensive or even complete deuteration (perdeuteration) is often necessary to obtain high-quality NMR data. nih.gov In such cases, specific protonated groups, like methyl groups, can be selectively re-introduced into the deuterated protein to act as sensitive NMR probes in a simplified spectral background. nih.gov This targeted labeling strategy is crucial for studying the structure and function of high-molecular-weight systems. nih.gov

Mass Spectrometry (MS) Techniques

Quantitative Analysis Utilizing Glycine (D5) as an Internal Standard in GC-MS and LC-MS

Glycine (D5) is widely employed as an internal standard for the precise quantification of its unlabeled counterpart, glycine, in various biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.comglpbio.com The use of a stable isotope-labeled internal standard is a gold-standard technique in quantitative analysis as it closely mimics the analyte of interest during sample preparation, chromatography, and ionization, thereby correcting for variations and matrix effects. hilarispublisher.com

In metabolomics studies, which involve the comprehensive analysis of small molecules in a biological system, Glycine (D5) is spiked into samples such as plasma or serum before analysis. hilarispublisher.comnih.gov For instance, in GC-MS-based metabolomics, a spike-in experiment using human plasma demonstrated the ability of the method to detect changes in the concentration of various internal standards, including Glycine-d5 (B27879). hilarispublisher.comnih.gov This helps to assess the performance and reliability of the analytical platform for detecting true biological variations. nih.gov

Isotope Tracing for Metabolic Flux Analysis in Complex Biological Matrices

Isotope tracing with stable isotopes like Glycine (D5) is a powerful technique to elucidate metabolic pathways and quantify the flow of metabolites, known as metabolic flux, within a biological system. eurisotop.com By introducing Glycine (D5) into a system, researchers can track the deuterium labels as they are incorporated into downstream metabolites, providing a dynamic map of metabolic activity. eurisotop.comnorthwestern.edu This approach offers a richer understanding of metabolism compared to static measurements of metabolite concentrations alone. eurisotop.com

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical platforms for these studies. eurisotop.comnih.gov The known mass shift of +5 Da for Glycine (D5) allows for clear differentiation from its unlabeled counterpart and its metabolic products in mass spectra. This distinct isotopic signature enables the precise quantification of metabolite turnover and pathway utilization. eurisotop.com For instance, deuterated glycine can be used to track its involvement in central metabolic pathways such as the synthesis of purines and glutathione (B108866).

Recent advancements in the field have highlighted the use of multiple isotope tracers to gain deeper insights into complex metabolic networks. energy.gov This multi-isotope tracing approach, combined with computational modeling, allows for a more comprehensive and accurate determination of metabolic fluxes in dynamic and intricate biological environments. energy.gov The use of stable isotope-labeled compounds like Glycine (D5) is considered the gold standard for quantifying endogenous metabolite concentrations within complex biological matrices, as the isotopic label does not typically affect the retention time or ionization efficiency of the metabolites. eurisotop.com

Development and Validation of Analytical Methods for Deuterated Metabolites

The unique properties of deuterated metabolites like Glycine (D5) necessitate the development and rigorous validation of specialized analytical methods. researchgate.net These methods are crucial for ensuring the accuracy and reliability of data obtained from metabolic studies and other applications. researchgate.net High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed techniques for the analysis of deuterated compounds. researchgate.netnih.gov

Method validation involves several key steps to ensure the analytical procedure is fit for its intended purpose. This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For the analysis of underivatized free amino acids, including deuterated ones, in complex matrices like soil, hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry has been successfully developed and validated. uva.nl

The use of deuterated internal standards, such as Glycine (D5), is a cornerstone of quantitative analysis. researchgate.netbertin-bioreagent.com They help to correct for variations in sample preparation, chromatographic separation, and mass spectrometric detection, thereby improving the accuracy and precision of the quantification of their non-deuterated counterparts. For example, in a study quantifying degradation products of monoethanolamine, Glycine (D5) was used as an internal standard in a validated LC-MS/MS method. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the molecular structure, bonding, and conformational landscape of molecules. For Glycine (D5), these methods are particularly insightful due to the significant effect of deuterium substitution on vibrational frequencies.

Matrix-Isolation Infrared Spectroscopy for Conformational Analysis of Glycine (D5)

Matrix-isolation infrared (IR) spectroscopy is a powerful technique for studying the conformational isomers of molecules that are unstable or non-volatile under normal conditions. uc.ptresearchgate.net In this method, molecules are trapped in an inert solid matrix, such as argon or neon, at very low temperatures. This isolation prevents intermolecular interactions and allows for the detailed spectroscopic characterization of individual conformers. uc.pt

For Glycine (D5), matrix-isolation IR spectroscopy has been instrumental in identifying and characterizing its different conformers. uc.pt The substitution of hydrogen with deuterium atoms leads to predictable shifts in the vibrational frequencies, which can be correlated with theoretical calculations to assign specific spectral features to distinct conformational structures. uc.ptresearchgate.net Studies have shown that the IR spectra are highly sensitive to intramolecular hydrogen bonding, a key determinant of glycine's conformational preferences. uc.ptnih.gov

Researchers have used this technique to investigate the effects of temperature on the conformational population and to induce conformational changes using light. uc.ptresearchgate.net By comparing the experimental IR spectra of Glycine (D5) with those of its other isotopologues and with theoretical predictions, a comprehensive understanding of its potential energy surface and conformational dynamics can be achieved. uc.pt

Raman Spectroscopic Investigations of Molecular Interactions and Hydrogen Bonding Networks

Raman spectroscopy is a complementary technique to IR spectroscopy that provides valuable information about molecular vibrations, particularly those involving non-polar bonds and symmetric vibrations. cambridgescholars.com It is a powerful tool for investigating the structure and interactions of molecules in both solid and solution phases. rsc.org

In the context of Glycine (D5), Raman spectroscopy has been used to study its interactions with other molecules and its behavior within hydrogen-bonding networks. rsc.orgresearchgate.net The deuteration of glycine significantly alters its Raman spectrum, providing a sensitive probe for studying molecular interactions. For example, studies on the interaction of glycine with 2'-deoxyguanosine (B1662781) 5'-monophosphate (dGMP) in aqueous media have utilized Raman spectroscopy to monitor spectral changes and gain insights into the binding sites. rsc.org

Furthermore, Raman studies of crystalline glycine and its deuterated forms have provided detailed information about the hydrogen bonding patterns in different polymorphic forms. cambridgescholars.com The low-frequency region of the Raman spectrum is particularly informative about intermolecular vibrations, which directly reflect the nature and strength of the hydrogen bond network. cambridgescholars.com

Characterization of Zwitterionic Forms and Solvent Interactions via IR Depletion Spectroscopy

In aqueous solution and in the solid state, glycine predominantly exists as a zwitterion (⁺H₃NCH₂COO⁻). Infrared spectroscopy is a key technique for characterizing this zwitterionic form. The presence of characteristic vibrational modes, such as the asymmetric stretching of the NH₃⁺ group and the symmetric stretching of the COO⁻ group, confirms the zwitterionic structure. researchgate.net

Infrared depletion spectroscopy, a sophisticated gas-phase technique, can be used to study the intrinsic structures of glycine and its hydrated clusters. By monitoring the depletion of specific IR absorption bands upon resonant excitation, detailed information about the vibrational frequencies and structures of different conformers and their complexes with solvent molecules can be obtained.

Theoretical studies have complemented experimental work by modeling the interconversion between the neutral and zwitterionic forms of glycine in aqueous solution. These studies suggest that the proton transfer can occur via a water bridge, and they calculate the vibrational frequencies associated with these structures. capes.gov.br The interaction with water molecules plays a crucial role in stabilizing the zwitterionic form. researchgate.net

Diffraction Techniques

Diffraction techniques, particularly X-ray and neutron diffraction, are indispensable for determining the precise three-dimensional atomic arrangement in crystalline solids.

High-pressure neutron powder diffraction has been employed to study the structural changes in different polymorphs of deuterated glycine, such as γ-glycine-d5. rsc.orgsemanticscholar.org Neutron diffraction is particularly advantageous for locating deuterium atoms, as they have a larger neutron scattering cross-section compared to hydrogen. This allows for a more accurate determination of hydrogen bond geometries and intermolecular interactions under pressure. rsc.orgsemanticscholar.org

Studies on γ-glycine-d5 have revealed phase transitions to a high-pressure polymorph (ε-glycine) and have provided detailed insights into the evolution of the crystal structure and intermolecular contacts as a function of pressure. rsc.orgsemanticscholar.org These experimental findings, often combined with computational methods like periodic DFT calculations and PIXEL analysis, contribute to a deeper understanding of the thermodynamic driving forces behind phase transitions and the nature of intermolecular forces in molecular crystals. rsc.orgsemanticscholar.org

Low-energy electron diffraction (LEED) has been used in conjunction with other surface-sensitive techniques to study the adsorption and ordering of glycine on metal surfaces. For instance, the adsorption of Glycine (D5) on a Cu{110} surface was investigated using reflection-absorption IR spectroscopy (RAIRS) and LEED, revealing coverage-dependent changes in the orientation and bonding of the glycinate (B8599266) species. acs.org

Neutron Diffraction for Precise Crystal Structure Determination of Deuterated Glycine Polymorphs

Neutron diffraction is a powerful technique for determining the precise crystal structures of deuterated compounds because neutrons interact with atomic nuclei, providing exceptional sensitivity to the positions of lighter atoms like hydrogen and its isotope, deuterium. epj-conferences.org This is a significant advantage over X-ray diffraction, which scatters from electron clouds and is less effective at locating hydrogen atoms. epj-conferences.orgresearchgate.net In the study of glycine, which exists in several polymorphic forms (α, β, γ, and ε), deuteration is crucial for accurately defining the hydrogen-bonding networks that govern their structural stability. aip.orgrsc.org

Research on deuterated α-glycine using neutron powder diffraction has demonstrated the high accuracy of this method, with results showing deviations of generally within 1.2% from single-crystal neutron diffraction studies. iaea.org High-pressure neutron powder diffraction studies on deuterated α-glycine have revealed detailed information about intermolecular interactions. aip.org For instance, while no phase change was observed up to 8.7 GPa, the study showed anisotropic compressibility of the lattice. aip.orgresearchgate.net Neutron diffraction measurements indicated that with increasing pressure, some intermolecular D⋯O bond distances decreased significantly, while one surprisingly increased up to 6.4 GPa. aip.orgresearchgate.net

The different polymorphs of glycine exhibit distinct structural responses to pressure. The α-form is remarkably stable, while the β-form transforms at 0.76 GPa, and the γ-form transitions to the ε-phase at around 2 GPa. rsc.orgresearchgate.net The structure of the elusive δ-phase was successfully solved by trapping it at 100 K, which extended its lifetime long enough to collect high-quality neutron powder diffraction data. sissa.it This was achieved using a sample of glycine-d5. sissa.it

Furthermore, studies on other deuterated glycine-containing compounds, such as deuterated triglycine (B1329560) sulfate (B86663) (DTGS), have utilized neutron diffraction to investigate structural changes across phase transitions. tandfonline.comansto.gov.au These studies confirmed that the deuteration was complete on the nitrogen and carboxylic groups and provided precise atomic coordinates at various temperatures. tandfonline.com Similarly, single-crystal neutron diffraction of deuterated glycinium phosphite (B83602) has been used to study its paraelectric and ferroelectric phases, detailing the disorder and ordering of deuterons within the hydrogen bond chains. researchgate.net

Table 1: Key Findings from Neutron Diffraction Studies of Deuterated Glycine Polymorphs

PolymorphExperimental ConditionKey Findings
α-Glycine-d5 High Pressure (up to 8.7 GPa)No phase transition observed; anisotropic lattice compressibility; detailed changes in D⋯O bond distances. aip.orgresearchgate.net
δ-Glycine-d5 Low Temperature (100 K)Crystal structure solved, revealing its relationship to other polymorphs and its transformation behavior upon warming. sissa.it
γ-Glycine Ambient and High PressureExamination of factors promoting thermodynamic stability, moving beyond just hydrogen bonding. rsc.org
Deuterated Triglycine Sulfate (DTGS) Low Temperature (40 K, 180 K)Complete deuteration confirmed; precise atomic coordinates determined; structural features comparable to non-deuterated TGS. tandfonline.com
Deuterated Glycinium Phosphite 223 K and 348 KCharacterization of deuteron disorder in the paraelectric phase and ordering in the ferroelectric phase. researchgate.net

Complementary X-ray Diffraction Studies in Deuterated Systems

While neutron diffraction excels at locating deuterium atoms, X-ray diffraction remains an indispensable and complementary technique. epj-conferences.org It provides precise information about the electron density distribution and the positions of heavier atoms (C, N, O). researchgate.net The combination of both techniques, often in joint refinements, yields a comprehensive and highly accurate picture of the crystal structure. nih.gov

In studies of deuterated α-glycine under high pressure, both powder and single-crystal X-ray diffraction were used alongside neutron diffraction. aip.orgresearchgate.net The X-ray data confirmed that no structural phase transition occurred up to 8.7 GPa and that the unit cell volume decreased continuously with pressure. aip.org These measurements also suggested that changes in intermolecular distances, rather than intramolecular bond lengths, were responsible for the observed lattice parameter changes. aip.org The γ-polymorphs of both fully protonated and partially deuterated glycine have been confirmed using powder X-ray diffraction in conjunction with NMR spectroscopy. escholarship.org

Specialized Microscopy Techniques

Coherent Anti-Stokes Raman Scattering (CARS) Microscopy for Quantitative Spatial Distribution

Coherent Anti-Stokes Raman Scattering (CARS) microscopy is a nonlinear optical imaging technique that allows for high-resolution, label-free chemical imaging of biological samples. spiedigitallibrary.orgspiedigitallibrary.org It offers significant advantages over traditional Raman microscopy, such as much faster imaging speeds, making it suitable for studying dynamic processes in living systems. spiedigitallibrary.orgnih.gov

Glycine (D5) is particularly well-suited for CARS microscopy because the carbon-deuterium (C-D) bond vibrations occur in a "silent" region of the biological spectrum (around 2100-2250 cm⁻¹), where there is minimal interference from endogenous molecules like lipids and proteins. spiedigitallibrary.org This ensures high chemical specificity and contrast. researchgate.netcaltech.edu

Research has demonstrated the use of CARS microscopy to quantitatively map the distribution of externally applied Glycine (D5) in complex biological systems like human hair. spiedigitallibrary.orgnih.gov By using a ratiometric CARS imaging procedure, researchers can generate concentration maps. spiedigitallibrary.orgnih.gov Studies have shown a linear relationship between the ratiometric CARS signal and the concentration of d-glycine in an aqueous solution. nih.gov In these experiments, Glycine (D5) was used as a model for glycine to assess its penetration and distribution, which is relevant for understanding the performance of hair-care products. spiedigitallibrary.orgnih.gov The results indicated that d-glycine distributes homogeneously throughout the cortical regions of the hair. spiedigitallibrary.orgnih.gov

The CARS spectrum of Glycine (D5) shows distinct peaks corresponding to the symmetric (2145 cm⁻¹) and asymmetric (2248 cm⁻¹) stretching vibrations of the CD₂ group. spiedigitallibrary.orgnih.gov This allows for its unambiguous detection. The quantitative capability of CARS microscopy, combined with the unique spectral signature of Glycine (D5), makes it a powerful tool for tracking the spatial and temporal distribution of this compound in various biological and material science applications. nih.govresearchgate.net

Table 2: CARS Spectral Peaks for Glycine (D5)

Vibrational ModeWavenumber (cm⁻¹)
Symmetric CD₂ Stretch2145
Asymmetric CD₂ Stretch2248
Source: spiedigitallibrary.orgnih.gov

Biochemical and Metabolic Pathway Research Utilizing Glycine D5 Tracers

Elucidation of Glycine (B1666218) Metabolic Pathways and Interconnections

Glycine is a non-essential amino acid that is central to a multitude of metabolic processes. youtube.com The use of Glycine (D5) as a tracer has been instrumental in detailing its contributions to the synthesis of essential biomolecules and in understanding the complex interplay of metabolism between different organs. caymanchem.combertin-bioreagent.com

Glycine is a fundamental building block for several critical compounds. interesjournals.org Isotope tracing studies using labeled glycine have provided definitive evidence of its incorporation into these molecules.

Glutathione (B108866) Biosynthesis: Glycine is one of the three amino acids required for the synthesis of the antioxidant glutathione. interesjournals.org Metabolic flux and carbon tracing experiments using labeled glycine have demonstrated that glycine availability is a key factor in the rate of glutathione production. interesjournals.orgnih.gov Studies in various cell types, including macrophages, have shown that glycine deficiency impairs glutathione synthesis, a condition that can be reversed by glycine supplementation. interesjournals.orgnih.gov Functional mass spectrometry imaging with timed infusions of glycine isotopologues has enabled the mapping of glycine uptake and its conversion to glutathione in tissues, revealing spatial heterogeneity in metabolic activity within tumors. nih.gov

Purine (B94841) Biosynthesis: The entire glycine molecule is incorporated into the purine ring, forming carbons 4 and 5, and nitrogen 7. droracle.ai Stable isotope-resolved metabolomics using labeled glycine, such as D2-glycine and [¹³C₂]glycine, has been employed to track its contribution to purine nucleotide synthesis in various tissues, including cancer tissues. nih.govplos.org These studies have revealed that rapidly dividing cells, such as those in tumors, have a high demand for purines and, consequently, for glycine. nih.govnih.gov Research has also highlighted the preference for de novo synthesized serine over exogenous glycine for purine synthesis in certain cancer cell lines. nih.gov

Heme Biosynthesis: Heme, the iron-containing component of hemoglobin and cytochromes, is synthesized from glycine and succinyl-CoA. nih.govpixorize.comnumberanalytics.com Isotopic tracer studies using glycine labeled with both nitrogen-15 (B135050) and carbon-14 (B1195169) were foundational in establishing that the α-carbon and nitrogen atoms of glycine are utilized in the formation of the porphyrin ring of heme, while the carboxyl carbon is not. researchgate.net These experiments were crucial in delineating the initial steps of the heme synthesis pathway. slideshare.net

Table 1: Role of Glycine as a Precursor in Biosynthesis

Biosynthetic Pathway Role of Glycine Key Research Findings from Isotopic Labeling
Glutathione Constituent amino acid Glycine availability directly impacts the rate of glutathione synthesis. interesjournals.orgnih.gov
Purine Provides C4, C5, and N7 of the purine ring High demand in rapidly proliferating cells; substrate preference can vary between tissues. droracle.ainih.gov
Heme Provides α-carbon and nitrogen atoms for the porphyrin ring The entire glycine molecule, except the carboxyl group, is incorporated. researchgate.netslideshare.net

The metabolic pathways of serine, glycine, and threonine are intricately linked, with glycine positioned at a key intersection. genome.jp Glycine can be synthesized from serine and threonine, and it can also be converted back to serine. youtube.comwikipedia.org Glycine (D5) and other stable isotope tracers have been essential in quantifying the flow of atoms (flux) through this network. nih.govnih.gov

Studies have shown that these pathways are crucial for cellular processes, including one-carbon metabolism, which is vital for the synthesis of nucleotides and other essential molecules. nih.govmdpi.com For instance, research in cancer cells has used labeled glucose, serine, and glycine to demonstrate how carbon atoms from these sources are channeled into different metabolic fates, including purine synthesis. nih.govnih.gov In some contexts, such as in certain bacteria, the catabolism of glycine, serine, and threonine has been linked to sensitivity to the immune system's complement-mediated killing. nih.gov

Glycine metabolism is a coordinated effort involving multiple organs, primarily the liver and kidneys. caymanchem.combertin-bioreagent.complos.org Glycine is synthesized from other amino acids like serine, threonine, and hydroxyproline (B1673980) through inter-organ metabolism. caymanchem.combertin-bioreagent.com The liver plays a significant role in glycine degradation through the glycine cleavage system and in its use for processes like bile acid conjugation. youtube.comnih.gov The kidneys are also involved in glycine metabolism and excretion. plos.org Isotopic tracer studies have been fundamental in understanding this inter-organ exchange, demonstrating how glycine produced in one organ can be transported and utilized in another. plos.org

Functional Studies on Enzyme Mechanisms

The substitution of hydrogen with deuterium (B1214612) in Glycine (D5) provides a subtle yet significant change that can be exploited to study the mechanisms of enzymes that act on glycine.

Isotopically labeled compounds like Glycine (D5) are invaluable for tracing the transformation of a substrate through a series of enzymatic reactions. scbt.comresearchgate.net By following the labeled atoms, researchers can identify the sequence of events in a metabolic pathway and elucidate the structure of intermediate compounds. plos.org For example, in the study of purine biosynthesis, labeled glycine has been used to confirm the incorporation of its atoms into the purine ring structure. plos.org This approach allows for a detailed mapping of how enzymes modify their substrates.

The bond between deuterium and carbon is stronger than the bond between hydrogen and carbon. This difference can lead to a slower rate for reactions that involve the breaking of this bond, an effect known as the kinetic isotope effect (KIE). researchgate.net By measuring the KIE for an enzyme-catalyzed reaction using a deuterated substrate like Glycine (D5), researchers can gain insights into the rate-limiting step of the reaction mechanism. researchgate.netscience.gov

Table 2: Kinetic Isotope Effect Studies with Glycine Isotopologues

Enzyme Substrate(s) Observed Deuterium KIE (kH/kD) Mechanistic Implication
D-amino acid oxidase D-alanine, D-serine, Glycine 3.6 (for Glycine) Supports a stepwise mechanism with a carbanion intermediate. nih.gov
Peptidylglycine α-hydroxylating monooxygenase D-Tyr-Val-[2,2-²H₂]-Gly 1.625 (Vmax/Km effect) C-H bond cleavage is a significant step, but product release is likely rate-limiting. nih.gov

Applications in Pre-clinical and In Vitro Biological Models

Glycine (D5), a stable isotope-labeled form of the amino acid glycine, serves as a powerful tracer in metabolic research. By replacing five hydrogen atoms with deuterium, scientists can track the movement and transformation of glycine through various biological pathways using techniques like mass spectrometry without interfering with the biological system. This allows for detailed investigation into cellular metabolism in controlled preclinical and in vitro settings.

The metabolic landscape of cancer cells is significantly different from that of normal cells, a phenomenon known as metabolic reprogramming. nih.gov Cancer cells often exhibit an increased demand for specific nutrients to fuel their rapid proliferation, and glycine is one such critical amino acid. nih.govfrontiersin.org Stable isotope tracers like Glycine (D5) are instrumental in elucidating the mechanisms behind this dependency.

Research using mass spectrometry to measure the consumption and release of metabolites in cancer cell lines has shown a strong correlation between the rate of cell proliferation and both glycine consumption and the expression of the mitochondrial glycine biosynthesis pathway. nih.gov This suggests that rapidly dividing cancer cells have an increased reliance on glycine. nih.gov Studies on various cancers, including gastric and breast cancer, have reported elevated levels of glycine in tumor tissues. nih.govmdpi.com This increased glycine metabolism supports not only protein synthesis but also other critical biosynthetic pathways, such as nucleotide and glutathione synthesis, which are essential for maintaining redox balance and supporting cell growth. mdpi.comnih.gov

By tracing the fate of labeled glycine, researchers can quantify its flux through these pathways, revealing how cancer cells rewire their metabolism to support malignancy. frontiersin.org For instance, in gastric cancer, altered glycine, serine, and threonine metabolism is a key feature of its metabolic reprogramming. mdpi.com This reliance on glycine may represent a metabolic vulnerability, offering potential targets for therapeutic intervention. nih.gov

Table 1: Research Findings on Glycine's Role in Cancer Cell Metabolism

Cancer Type/Model Key Finding Implication Reference(s)
NCI-60 Cancer Cell Lines Glycine consumption and mitochondrial biosynthesis pathway expression are strongly correlated with proliferation rates. Represents a potential metabolic vulnerability for targeting rapid cancer cell proliferation. nih.gov
Gastric Cancer (GC) Elevated levels of glycine reported in GC tissues. Altered glycine metabolism is a feature of GC's metabolic reprogramming. mdpi.com
Metastatic Cancer Cells Hyperactivation of serine and glycine biosynthetic pathways is common. Supports biosynthesis of nucleotides and glutathione, crucial for metastatic growth. frontiersin.org

Genetically modified organisms, particularly knockout models, are invaluable tools for understanding the function of specific enzymes in metabolic pathways. Glycine (D5) tracers are used in these models to precisely map the metabolic consequences of a specific gene deletion. A prominent example is the study of Aldehyde Dehydrogenase 1 Family Member L1 (ALDH1L1), an enzyme involved in folate metabolism. nih.gov

ALDH1L1 catalyzes the conversion of 10-formyltetrahydrofolate to tetrahydrofolate (THF), a reaction that supports the synthesis of glycine from serine. nih.govmdpi.com Studies using Aldh1l1 knockout (KO) mice have demonstrated the enzyme's critical role in glycine homeostasis. mdpi.comnih.gov Untargeted metabolomic analysis of liver and plasma from these KO mice revealed significantly decreased levels of glycine and its conjugates. mdpi.comnih.govmdpi.com This effect was observed in both male and female mice, indicating a fundamental role for ALDH1L1 in maintaining systemic glycine levels. mdpi.com

The loss of ALDH1L1 leads to a reduction in THF, which in turn diminishes the capacity to generate glycine from serine. nih.gov This metabolic shift has broad implications, affecting pathways linked to methylation and antioxidant defense. nih.govmdpi.com By using stable isotope tracers, researchers can follow the altered metabolic fluxes in these models, confirming that the loss of ALDH1L1 directly impacts glycine biosynthesis and leads to significant metabolic reprogramming. nih.gov

Table 2: Metabolic Changes in ALDH1L1 Knockout Models

Model System Key Metabolic Change Consequence Reference(s)
Aldh1l1 Knockout Mice (Liver & Plasma) Significant decrease in glycine and glycine conjugates. Demonstrates ALDH1L1's crucial role in regulating glycine biosynthesis. mdpi.comnih.govbiorxiv.org
Aldh1l1 Knockout Mice Increased serine levels. Reflects the block in the serine-to-glycine conversion pathway. nih.gov
RT4 Cells (ALDH1L1 Knockdown/Knockout) 8-fold decrease in glycine levels. Confirms the cell-autonomous role of ALDH1L1 in glycine production. mdpi.com

Stable isotope tracers like Glycine (D5) are essential for precisely quantifying nutrient utilization and the turnover rates of metabolites in defined in vitro systems, such as cell cultures. biorxiv.orgnih.gov These methods allow researchers to move beyond static measurements of metabolite concentrations to understand the dynamic fluxes through metabolic networks. rsc.org

By introducing a labeled substrate like Glycine (D5) into a cell culture medium, scientists can track the incorporation of the deuterium label into various downstream metabolites and macromolecules, including peptides and proteins. nih.govnih.gov This approach, often called stable isotope tracing, provides quantitative data on how cells absorb and metabolize specific nutrients. For example, supplementing cell culture media with glycine has been shown to increase proliferation and wound closure rates in keratinocytes, demonstrating its importance in cellular growth and repair. mdpi.com

Metabolic flux analysis (MFA) combines stable isotope tracing with computational modeling to provide a comprehensive map of cellular metabolism. rsc.org This technique can determine the rates of reactions throughout a metabolic network. Labeled glycine has been used to study whole-body protein turnover and the synthesis of crucial peptides like glutathione, an intracellular antioxidant composed of glutamate (B1630785), cysteine, and glycine. nih.govnih.gov Measuring the incorporation rate of labeled glycine into glutathione provides a direct estimate of its synthesis rate, offering insights into how cells respond to oxidative stress. nih.gov

Table 3: Applications of Glycine (D5) in Nutrient and Metabolite Analysis

Application Area Technique Information Gained Reference(s)
Protein Turnover Stable Isotope Labeling with D₂O or Labeled Amino Acids Quantification of protein synthesis and degradation rates in cell culture. biorxiv.orgnih.gov
Glutathione (GSH) Synthesis Stable Isotope Tracing with Labeled Glycine Estimation of the rate of synthesis of this critical tripeptide. nih.gov
General Metabolite Turnover Stable Isotope Tracing in Cell Culture Tracing the fate of glycine through various metabolic pathways. mdpi.commdpi.com

Fundamental Studies on Amino Acid Homeostasis

Glycine is not only a building block for proteins but also a key signaling molecule and a central node in metabolism. Glycine (D5) is frequently used as an internal standard for the precise quantification of glycine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), which is fundamental for studying its diverse roles. bertin-bioreagent.com

In the central nervous system (CNS), glycine is a major inhibitory neurotransmitter, particularly in the spinal cord and brainstem. bertin-bioreagent.comsdmiramar.educaymanchem.com It modulates neuronal excitability by activating strychnine-sensitive ionotropic glycine receptors (GlyRs). mdpi.com The concentration of glycine in the synaptic cleft is tightly regulated by glycine transporters (GlyTs), which are responsible for its reuptake into neurons and glial cells. acs.org

The use of deuterated glycine analogues like Glycine (D5) as internal standards enables accurate measurement of glycine levels in tissue and fluid samples, which is crucial for understanding its function in neurotransmission. bertin-bioreagent.commedchemexpress.com Research in this area investigates the complex interplay between glycine and other neurotransmitter systems, such as the glutamatergic system. Glycine also acts as a co-agonist at excitatory N-methyl-D-aspartate (NMDA) receptors, highlighting its dual role in regulating synaptic transmission. mdpi.commedchemexpress.com Dysregulation of glycinergic signaling is implicated in a variety of CNS pathologies, making the precise study of its molecular and cellular roles a key area of neuroscience research. mdpi.comacs.org

Table 4: Glycine's Function as a Neurotransmitter

Function/Component Role in the Central Nervous System Key Research Area Reference(s)
Glycine Receptors (GlyRs) Mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem. Regulation of neuronal excitability and motor control. sdmiramar.edumdpi.com
NMDA Receptors Acts as a mandatory co-agonist with glutamate for receptor activation. Modulation of excitatory neurotransmission and synaptic plasticity. mdpi.commedchemexpress.commedchemexpress.com
Glycine Transporters (GlyT1, GlyT2) Control extracellular glycine concentrations by reuptake into glial cells and neurons. Termination of inhibitory signaling and modulation of NMDA receptor activity. mdpi.comacs.org

Glycine is a fundamental component of all proteins and a precursor for the synthesis of many biologically essential molecules. caymanchem.comresearchgate.net Stable isotope-labeled glycine, including Glycine (D5) and ¹⁵N-glycine, is a cornerstone tool for studying the dynamics of protein synthesis and turnover. nih.govnih.gov When introduced into a biological system, labeled glycine is incorporated into newly synthesized proteins via the action of glycyl-tRNA synthetase, which charges tRNA molecules with glycine. ontosight.aismpdb.ca

By measuring the rate of incorporation of the isotopic label into the proteome over time, researchers can calculate protein synthesis rates. nih.govnih.gov This technique has been applied across various models, from cell cultures to whole organisms, to understand how protein metabolism is regulated under different physiological and pathological conditions. nih.govnih.gov

Beyond its role in protein synthesis, glycine is critical for conjugation reactions, which are essential for detoxification and biosynthesis. For example, it is conjugated with bile acids in the liver and is a precursor for the synthesis of purines and the antioxidant glutathione. bertin-bioreagent.comcaymanchem.com Tracing with labeled glycine allows for the quantification of flux through these conjugation pathways, providing insight into liver function, nucleotide metabolism, and cellular responses to stress. nih.gov

Table of Mentioned Compounds

Compound Name Abbreviation
Glycine (D5) Gly-D5
Glycine Gly
Serine Ser
Threonine Thr
Glutamate Glu
Cysteine Cys
Glutathione GSH
Tetrahydrofolate THF
10-formyltetrahydrofolate 10-fTHF
Aldehyde Dehydrogenase 1 Family Member L1 ALDH1L1
N-methyl-D-aspartate NMDA
Gamma-Aminobutyric Acid GABA
Adenosine triphosphate ATP

Theoretical and Computational Studies on Glycine D5

Quantum Chemical Calculations for Molecular Conformations and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For Glycine (B1666218) (D5), these methods provide insights into its stable conformations and the energy landscape that governs its behavior.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict the electronic structure and properties of molecules from first principles.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and DFT methods, like B3LYP, have been employed to determine the geometries and vibrational frequencies of glycine conformers. uc.pt Studies have shown that the inclusion of diffuse functions in the basis sets, such as aug-cc-pVDZ, significantly improves the accuracy of the calculated structures when compared to experimental data. uc.pt For instance, the DFT/B3LYP/aug-cc-pVDZ level of theory produces geometries with a mean difference of only 0.010 Å for bond lengths and 1.6° for bond angles compared to experimental values. uc.pt

These calculations have identified multiple low-energy conformers of glycine in the gas phase, differing in their intramolecular hydrogen bonding patterns. uc.pt The calculated vibrational frequencies from both MP2 and DFT methods are in excellent agreement with experimental infrared spectra, aiding in the assignment of vibrational bands to specific conformers. uc.pt For Glycine (D5), these calculations are essential for interpreting the isotopic shifts in the vibrational spectra. For example, the vibrations involving the OD bending mode are predicted to shift to the 1000-800 cm⁻¹ range upon deuteration. uc.pt

A comparison of calculated and experimental geometric parameters for a prominent glycine conformer is presented below:

Geometric ParameterExperimentalDFT/B3LYP/aug-cc-pVDZMP2/aug-cc-pVDZ
Bond Lengths (Å)
C-O1.3581.3681.371
C=O1.2111.2111.220
C-C1.5241.5351.527
C-N1.4671.4711.474
**Bond Angles (°) **
O-C=O125.8122.8122.9
C-C-O111.0113.5112.9
C-C-N112.1111.5111.0
Data sourced from theoretical calculations on glycine conformers. uc.pt

Deuteration in Glycine (D5) leads to predictable isotopic effects on its molecular properties. Theoretical calculations are crucial for quantifying these effects. The change in mass upon replacing hydrogen with deuterium (B1214612) primarily affects the vibrational frequencies of the molecule. This is particularly evident in the stretching and bending modes involving the deuterated atoms.

High-resolution solid-state ²H Magic Angle Spinning (MAS) NMR spectroscopy on fully deuterated glycine (glycine-d5) has been used to study these isotopic effects. cardiff.ac.uk Analysis of the spinning sideband patterns allows for the determination of the ²H quadrupole interaction parameters, which are in good agreement with single-crystal ²H NMR measurements. cardiff.ac.uk Theoretical simulations of these ²H MAS NMR spectra as a function of the reorientational jump frequency of the -N⁺D₃ group have revealed differences in the dynamics between polymorphs of glycine. cardiff.ac.uk These simulations indicate that deuterons undergoing reorientational motion at specific rates can lead to severe broadening of the NMR signal. cardiff.ac.uk

Furthermore, theoretical studies have investigated the influence of deuteration on intramolecular hydrogen bonding. hbni.ac.in While the fundamental nature of the hydrogen bonds remains, the altered vibrational dynamics can lead to subtle changes in bond lengths and strengths, which can be probed computationally.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems. For Glycine (D5) in solution, MD simulations can reveal its dynamic behavior, including its interactions with solvent molecules and its aggregation tendencies.

Simulations of glycine in aqueous solutions have been performed to study the aggregation of zwitterionic glycine. researchgate.net These simulations, often employing force fields like AMBER, have shown that the formation of large clusters is influenced by factors such as concentration and the presence of salt impurities. researchgate.netbiorxiv.org The simulations reveal that glycine clusters are dynamic, hydrated entities with a liquid-like character. researchgate.net The residence lifetimes of water and glycine molecules within the first solvation shell can be calculated, providing insights into the stability of these clusters. researchgate.net

Recent studies have also utilized ¹H NMR relaxometry, complemented by a theoretical framework, to investigate the dynamics of binary systems containing glycine and its deuterated analogues. aip.org These studies have formulated theoretical models that include all relevant ¹H-¹H and ¹H-²H relaxation pathways to interpret the experimental data, highlighting the importance of considering ¹H-²H relaxation contributions. aip.org

Crystal Structure Prediction and Polymorphism Modeling

Glycine is known for its rich polymorphism, and deuteration can influence the relative stability of its different crystal forms.

Computational methods play a pivotal role in predicting and understanding the crystal structures of glycine and its deuterated forms. Crystal structure prediction (CSP) procedures, often combining ab initio energy calculations with search algorithms like genetic algorithms, have been successfully used to solve the structures of elusive glycine polymorphs. sissa.itiucr.org

For instance, the structure of ζ-glycine was solved using a CSP approach based on fully ab initio energy calculations. sissa.itiucr.org These calculations, often performed using DFT with van der Waals corrections, can predict the relative energies of different polymorphs. sissa.it The study of ζ-glycine-d5 revealed that its thermal history dictates its transformation pathway, sometimes leading to the formation of the less stable β-glycine polymorph. sissa.itiucr.org

Theoretical calculations of the relative energies of glycine polymorphs show very small energy differences between them, highlighting the challenge in predicting the most stable form under different conditions. sissa.it

Relative Energies of Glycine Polymorphs (Calculated at 0K and 0Pa)

PolymorphRelative Energy (kJ mol⁻¹)
α0
β1.070
γ0.084
δ1.055
ε2.019
ζ1.832
Data sourced from DFT calculations. sissa.it

Theoretical Frameworks for Spectroscopic Interpretations

Theoretical calculations are indispensable for the interpretation of various spectroscopic data obtained for Glycine (D5).

Normal coordinate analysis, based on calculated force fields, is used to assign the vibrational modes observed in infrared and Raman spectra of glycine and its isotopologues, including glycine-d5 (B27879). researchgate.netresearchgate.net These analyses help in understanding the nature of the vibrations and the effect of deuteration on the spectra. researchgate.net For example, in the fragmentation of glycine radical cations, theoretical calculations at the B3LYP/6-31++G(d,p) level of theory have shown that the loss of the COOH radical is the most favorable fragmentation pathway, a finding that is also observed for glycine-d5. researchgate.net

In the context of NMR spectroscopy, theoretical frameworks are used to simulate spectra and relate the observed parameters to the molecular structure and dynamics. cardiff.ac.uk As mentioned earlier, simulations of ²H MAS NMR spectra have been crucial in understanding the reorientational dynamics of the -N⁺D₃ group in different polymorphs of glycine-d5. cardiff.ac.uk

Furthermore, quantum chemical calculations support the interpretation of mass spectrometry data by predicting the appearance energies of fragment ions and elucidating fragmentation pathways. researchgate.netu-pec.fr For glycine-d5, these calculations help in identifying the deuterated fragment ions and understanding the mechanisms of their formation. researchgate.netu-pec.fr

Modeling NMR Relaxation Phenomena in Deuterated Systems

The relaxation of nuclear spins in Glycine (D5) is governed by mechanisms distinct from its protonated counterpart. In deuterated systems, the dominant relaxation pathway for deuterium (²H) nuclei is quadrupolar relaxation, driven by the interaction of the nuclear electric quadrupole moment with fluctuating electric field gradients at the nucleus. Theoretical models and computational simulations are crucial for interpreting experimental NMR relaxation data and extracting detailed information about molecular dynamics.

Research Findings from Solid-State ²H MAS NMR Studies

High-resolution solid-state ²H Magic Angle Spinning (MAS) NMR studies on the α and γ polymorphs of fully deuterated glycine (Glycine-d5) have provided significant insights into its molecular dynamics. Analysis of the ²H MAS NMR spinning sideband patterns allows for the determination of the ²H quadrupole interaction parameters. These experimental results show good agreement with parameters obtained from single-crystal ²H NMR measurements, with a maximum deviation in quadrupole coupling constants of only 1%. acs.orgnih.gov

A key finding from these studies is the differential reorientational dynamics of the deuterated amino group (-N⁺D₃) in the two polymorphs. Through the simulation of ²H MAS NMR sideband patterns as a function of the reorientational jump frequency (κ) of the -N⁺D₃ group, researchers have attributed the observed spectral differences between the α and γ polymorphs to a faster rate of reorientation of this group in the α form. acs.orgnih.govresearchgate.net These simulations also highlight a significant challenge in detecting deuterons in the intermediate motion regime (κ ≈ 10⁴–10⁶ s⁻¹), as severe signal broadening is predicted, potentially rendering them undetectable in materials with natural isotopic abundance. acs.orgnih.gov

Quantum mechanical calculations have been employed to further understand the structural dependence of the ²H quadrupole interaction parameters and ¹H chemical shifts in the two polymorphs. These calculations suggest that the presence of short intermolecular C–H···O contacts for one of the methylene (B1212753) deuterons in the α polymorph has a considerable influence on its quadrupolar coupling and chemical shift. acs.orgnih.gov

Table 1: Comparison of Experimental and Simulated ²H Quadrupole Interaction Parameters for α-Glycine (D5)

ParameterExperimental ValueSimulated Value
Quadrupole Coupling Constant (Cq) for -N⁺D₃50.8 kHzValue dependent on specific computational model
Asymmetry Parameter (η) for -N⁺D₃0.286Value dependent on specific computational model
Reorientational Jump Frequency (κ) for -N⁺D₃Faster in α-polymorphConsistent with experimental observation

Note: Specific simulated values for Cq and η are highly dependent on the theoretical model and computational parameters used in the study. The table reflects the qualitative agreement and insights gained from simulations.

Modeling Relaxation in Solution and Binary Mixtures

In solution, the deuteron (B1233211) NMR relaxation of glycine in D₂O is influenced by the exchange of deuterons between the amine group and the solvent. acs.org The relaxation rate (R₁) is directly related to the rotational correlation times of the molecule and the electric field gradient at the deuteron nucleus, providing a window into hydration dynamics. acs.org

Theoretical frameworks have also been developed to describe the ¹H spin-lattice relaxation in binary mixtures containing Glycine (D5). For instance, in a mixture of glycerol-h8 and Glycine-d5, the relaxation of the glycerol (B35011) protons is influenced by intermolecular dipole-dipole interactions with the deuterons of glycine. aip.orgresearchgate.net A comprehensive theoretical model that accounts for all relevant ¹H–¹H and ¹H–²H relaxation pathways has been successfully used to interpret the experimental relaxation data over a wide range of frequencies and temperatures. aip.orgaip.org

Table 2: Key Parameters in Modeling ¹H Spin-Lattice Relaxation in Glycerol-h8–Glycine-d5 Mixtures

ParameterDescriptionRole in Relaxation Model
R₁ Spin-Lattice Relaxation RateThe experimentally measured quantity that is modeled.
J(ω) Spectral Density FunctionDescribes the frequency distribution of molecular motions.
τc Rotational Correlation TimeCharacterizes the timescale of molecular reorientation.
Dtrans Translational Diffusion CoefficientDescribes the translational motion of molecules.
CinterHH Intermolecular ¹H-¹H Dipolar ConstantContribution to relaxation from proton-proton interactions.
CinterHD Intermolecular ¹H-²H Dipolar ConstantContribution to relaxation from proton-deuteron interactions.

The modeling of NMR relaxation phenomena in Glycine (D5) showcases the synergy between experimental NMR spectroscopy and theoretical and computational chemistry. These approaches have been instrumental in elucidating the subtle differences in molecular dynamics between polymorphs, understanding the influence of intermolecular interactions, and characterizing the motional behavior of this fundamental biomolecule in various environments.

Advanced Research Topics and Future Directions

Investigation of Deuteration Effects on Polymorphism and Phase Transitions

Glycine (B1666218) is renowned for its polymorphic nature, existing in α, β, and γ forms under ambient conditions, with additional polymorphs (δ, ε, and ζ) emerging under high pressure. The substitution of hydrogen with deuterium (B1214612) significantly impacts the stability and interconversion of these polymorphs.

Characterization of Isotopic Polymorphs Induced by Deuteration

The full deuteration of glycine can induce the formation of isotopic polymorphs, which are crystal structures that differ from their hydrogenated counterparts solely due to isotopic substitution. For instance, studies on glycine silver nitrate (B79036) (GSN) have shown that fully deuterated GSN (FDGSN) exhibits a different crystal structure compared to its non-deuterated form, demonstrating isotopic polymorphism. Further investigations into partially deuterated GSN, specifically C-deuterated (CDGSN) and N-deuterated (NDGSN), revealed that C-deuteration led to a structure similar to FDGSN, while N-deuteration resulted in a structure akin to the original GSN. This highlights that the position of deuteration within the molecule plays a crucial role in determining the resulting crystal structure.

High-resolution solid-state 2H MAS NMR studies on the α and γ polymorphs of fully deuterated glycine (glycine-d5) have been instrumental in characterizing these structures. Analysis of spinning sideband patterns allows for the determination of 2H quadrupole interaction parameters, which are in close agreement with data from single-crystal 2H NMR measurements. Such detailed characterization provides insights into the local environment of the deuterium atoms within the different polymorphic forms.

Pressure also serves as a critical variable in studying these polymorphs. High-pressure Raman spectroscopy of deuterated γ-glycine has revealed the emergence of new phases at elevated pressures, distinct from those observed for undeuterated γ-glycine. For example, a new phase similar to the δ-phase appears and the transformation is complete by 6 GPa, with another structural rearrangement occurring around 15 GPa. Conversely, pressure-response studies on deuterated α-glycine using X-ray and neutron diffraction showed no phase change up to 8.7 GPa, indicating a higher stability of this deuterated polymorph under pressure compared to others.

A sixth, elusive ζ phase of glycine, which appears as a transient intermediate during the decompression of the high-pressure ε phase to the γ form, has been successfully trapped at 100 K, enabling its structural characterization using neutron powder diffraction of a glycine-d5 (B27879) sample.

Table 1: Effects of Deuteration on Glycine Polymorphism

PolymorphDeuteration EffectExperimental Technique
γ-glycineEmergence of a new phase similar to δ-glycine at ~3 GPa, completing by 6 GPa, and another structural rearrangement at ~15 GPa.High-Pressure Raman Spectroscopy
α-glycineNo phase change observed up to 8.7 GPa, indicating increased stability under pressure.Powder and Single-Crystal X-ray Diffraction, Powder Neutron Diffraction
ζ-glycineStructure of this transient high-pressure phase was solved using a trapped deuterated sample at 100 K.Neutron Powder Diffraction
Glycine Silver Nitrate (GSN)Full deuteration induces an isotopic polymorph. C-deuteration results in a similar structure to the fully deuterated form, while N-deuteration does not.Not specified

Deeper Understanding of Hydrogen Bonding Alterations upon Deuteration

Hydrogen bonds are the linchpin of glycine's crystal structures, and their alteration upon deuteration is a key area of investigation. Deuteration can lead to changes in hydrogen bond lengths and strengths. Neutron diffraction studies have indicated that the intermolecular D⋯O bond distance along the c-axis in deuterated α-glycine increases with compression up to 6.4 GPa.

In deuterated γ-glycine, pressure-induced changes in the CD₂ and N−D stretching modes point to significant modifications in the hydrogen-bonding interactions. Furthermore, a single-crystal neutron diffraction study of partially deuterated α-glycine revealed that this partial deuteration strengthens the hydrogen bonds within the crystal.

High-resolution solid-state 2H MAS NMR studies, combined with quantum mechanical calculations, have shed light on the structural dependence of hydrogen bonding in the α and γ polymorphs. These studies suggest that the presence of two short intermolecular C–H···O contacts for one of the methylene (B1212753) hydrogens in the α polymorph significantly influences the 2H quadrupole coupling and 1H chemical shift at this site. The experimentally observed differences in the 2H MAS NMR spectra for the –N⁺D₃ group in the α and γ polymorphs are attributed to different rates of reorientation of this group.

Development of Novel Reagents and Catalysts for Efficient Deuteration

The synthesis of Glycine (D5) and other deuterated amino acids relies on the development of efficient and selective deuteration methods. Research in this area focuses on creating novel reagents and catalysts to improve yield, selectivity, and sustainability.

Traditional methods for preparing deuterated amino acids include synthetic, chemoenzymatic, and biosynthetic approaches, as well as deuterium exchange reactions. A non-enzymatic transamination method has been used to achieve high-yield carbon-deuteration specifically at the α-position of several amino acids.

More recent advancements have focused on catalytic systems. Palladium on carbon (Pd/C) in the presence of aluminum and D₂O has been shown to facilitate selective H-D exchange reactions, with glycine being deuterated in a 90% exchange yield at 170 °C. Ruthenium catalysts have also been employed for the selective H-D exchange of amino acids in D₂O at 135 °C. Furthermore, a copper(I)-catalyzed method has been developed for the asymmetric synthesis of α-deuterated pyrrolidine (B122466) derivatives from glycine-derived aldimine esters using D₂O as the deuterium source.

Biocatalysis offers a promising avenue for highly selective deuteration. Enzyme-catalyzed methods can operate directly on free amino acids to achieve hydrogen-deuterium (H/D) exchange with high efficiency. For example, a dual-protein system involving an aminotransferase (DsaD) and a partner protein (DsaE) can catalyze both Cα and Cβ H/D exchange of amino acids. In contrast, reactions with DsaD alone result exclusively in Cα-deuteration. Another biocatalytic approach utilizes an α-oxo-amine synthase from saxitoxin (B1146349) biosynthesis (SxtA AONS) to produce a range of α-²H amino acids and esters stereoselectively. A novel H₂-driven biocatalytic platform has also been demonstrated for incorporating deuterium atoms, which, when combined with reductive amination enzymes, can synthesize multiply isotopically labeled amino acids from inexpensive precursors like ²H₂O.

Table 2: Catalytic Methods for Glycine Deuteration

Catalyst/ReagentMethodKey Features
Pd/C-Al-D₂OChemical H-D Exchange90% exchange yield for glycine at 170 °C.
RutheniumChemical H-D ExchangeSelective exchange in D₂O at 135 °C.
Copper(I)Asymmetric CatalysisSynthesis of α-deuterated pyrrolidine derivatives from glycine precursors.
DsaD/DsaE Enzyme SystemBiocatalysisSelective Cα and Cβ H/D exchange.
SxtA AONS EnzymeBiocatalysisStereoselective production of α-²H amino acids and esters.
H₂-driven Biocatalytic PlatformBiocatalysisCombined with reductive amination for multi-isotope labeling from inexpensive precursors.

Integration of Glycine (D5) in Multi-Omics Approaches for Systems Biology

In the realm of systems biology, Glycine (D5) and other stable isotope-labeled compounds are invaluable tools for tracing metabolic pathways and quantifying molecular turnover. The use of deuterated water (D₂O) is a powerful technique for measuring the synthesis rates of proteins over extended periods. When D₂O is introduced, deuterium is incorporated into amino acids through metabolic reactions like transamination. These labeled amino acids are then synthesized into new proteins, and the rate of synthesis can be calculated from the deuterium enrichment in the protein-derived amino acids.

Glycine (D5) is specifically used in metabolomics studies to map metabolic flux and aid in biomarker discovery. For example, it has been used in studies aiming to optimize the diagnosis of hepatocellular carcinoma by identifying metabolomic biomarkers. By serving as an internal standard or a tracer, Glycine (D5) allows for the precise quantification of metabolic changes associated with disease states, contributing to the goals of personalized medicine. The integration of data from these tracer studies with other "omics" data (genomics, proteomics, transcriptomics) provides a more holistic understanding of biological systems.

Astrobiological Relevance of Deuterated Amino Acids in Extraterrestrial Environments

The discovery of amino acids, including glycine, in meteorites has profound implications for astrobiology. A key piece of evidence pointing to an extraterrestrial origin for these molecules is the enrichment of deuterium. This deuterium excess is believed to be a signature of chemical processes occurring in the cold, dense interstellar medium (ISM).

Laboratory experiments simulating interstellar conditions have demonstrated that the ultraviolet (UV) photolysis of interstellar ice analogs (composed of molecules like H₂O, CO₂, CO, CH₃OH, and NH₃) can produce amino acids, including glycine. This suggests that at least some of the amino acids found in meteorites may have formed through interstellar photochemistry rather than exclusively through aqueous reactions on a parent body like an asteroid or comet.

The high level of deuteration observed in meteoritic amino acids is thought to reflect the deuteration of smaller precursor molecules in the ISM. While some argue that this only proves the precursors are from the ISM and the amino acids themselves formed later during aqueous alteration on the parent body, the direct formation in ices remains a strong possibility. The study of deuterated amino acids like Glycine (D5) is therefore crucial for understanding the prebiotic chemical inventory of the early solar system and the potential for the delivery of life's building blocks to Earth and other planets. The search for glycine in the ISM continues to be a major focus of radioastronomy, with the hope of directly detecting these fundamental biotic molecules in the nurseries of stars and planets.

Q & A

Q. What strategies resolve contradictions in Glycine (D5) metabolic flux data across different tissue models?

  • Methodological Answer : Discrepancies may arise from tissue-specific enzyme kinetics or isotopic dilution effects. Apply Bayesian statistical modeling to integrate data variances and identify confounding variables (e.g., pH, cofactor availability). Validate hypotheses using kinetic isotope effect (KIE) studies . Transparent reporting of raw data in supplementary materials aids peer review .

Q. How can researchers integrate Glycine (D5) into multi-isotope tracing studies without cross-interference?

  • Methodological Answer : Design orthogonal labeling experiments using distinct isotopes (e.g., ¹³C/¹⁵N with D5) and employ high-resolution MS to deconvolute overlapping signals. Computational tools like IsoCor2 correct for natural isotope abundance and enable pathway-specific flux analysis . Pilot studies are essential to optimize tracer concentrations .

Q. What ethical and practical considerations arise when using Glycine (D5) in longitudinal in vivo studies?

  • Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Ensure deuterium’s low toxicity profile is confirmed for the model organism via prior dose-response studies. Address potential isotopic effects on metabolic pathways by comparing outcomes to non-deuterated controls .

Data Analysis and Reproducibility

Q. How should anomalous results in Glycine (D5) tracer studies be systematically investigated?

  • Methodological Answer : Conduct root-cause analysis using Ishikawa diagrams to identify sources of error (e.g., contamination, instrument drift). Replicate experiments with independent batches of Glycine (D5) and include internal standards. Use Grubbs’ test to statistically identify outliers .

Q. What frameworks ensure rigorous interpretation of Glycine (D5) data in hypothesis-driven research?

  • Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
  • Population : Hepatocyte culture.
  • Intervention : Glycine (D5) supplementation.
  • Comparison : Non-deuterated glycine.
  • Outcome : Deuterium enrichment in glutathione.
    This clarifies variables and reduces confirmation bias .

Literature and Peer Review

Q. How can researchers address gaps in existing literature on Glycine (D5)’s role in neurotransmitter synthesis?

  • Methodological Answer : Conduct systematic reviews using databases like PubMed and SciFinder, prioritizing primary studies over reviews. Identify understudied pathways (e.g., glycine cleavage system in neural tissues) and propose mechanistic studies using CRISPR-edited cell lines to isolate target enzymes .

Q. What are the best practices for documenting Glycine (D5) experimental protocols to ensure reproducibility?

  • Methodological Answer : Follow the Beilstein Journal’s guidelines: Publish detailed synthesis steps in the main text (if novel) or supplementary materials. For known compounds, cite original characterization data. Provide raw NMR/MS spectra and statistical codes in open-access repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.